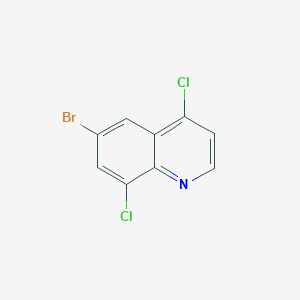

6-Bromo-4,8-dichloroquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLROVBQJWQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes and Reaction Conditions for 6-Bromo-4,8-dichloroquinoline

The synthesis of halogenated quinolines can be approached through various established routes. These methods typically involve either the construction of the quinoline (B57606) ring system from acyclic precursors already bearing the required substituents or the sequential halogenation of a pre-formed quinoline core.

Direct halogenation of the quinoline ring is a common strategy for introducing chloro and bromo substituents. The regioselectivity of these electrophilic substitution reactions is governed by the electronic properties of the quinoline nucleus and any existing substituents. For instance, an operationally simple and metal-free protocol has been established for the C5–H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as the halogen source. semanticscholar.org This highlights the ability of substituents at the 8-position to direct incoming electrophiles.

In the context of synthesizing this compound, a plausible pathway could involve the controlled halogenation of a suitable quinoline precursor. For example, the bromination of 2,4-dichloro-7-methoxy quinoline has been demonstrated using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA), yielding the 8-bromo derivative. google.com This suggests that a similar strategy applied to 4,8-dichloroquinoline (B1582372) could potentially introduce a bromine atom at the C-6 position, although selectivity could be a challenge. The reaction conditions for such halogenation steps are critical and are summarized in the table below.

| Reaction Type | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Trifluoroacetic Acid (TFA) | Methylene Chloride, 0°C to room temp. | Directed bromination of an existing dichloroquinoline. | google.com |

| Chlorination | Phosphorus Oxychloride (POCl₃) or Phosphorus Trichloride (B1173362) (PCl₃) | Toluene (B28343), Reflux | Conversion of a quinolin-4-one to a 4-chloroquinoline (B167314). | google.com |

| Remote Halogenation | Trihaloisocyanuric Acid | Room Temperature, Air | Metal-free, regioselective C5-halogenation of 8-substituted quinolines. | semanticscholar.org |

Building the quinoline core from simpler, acyclic molecules is a powerful strategy that allows for the incorporation of desired substituents from the outset. A common method involves the reaction of a substituted aniline (B41778) with a three-carbon component, followed by a thermally-induced cyclization. For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) often starts with 4-bromoaniline. google.comresearchgate.net This aniline is first reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an intermediate which is then cyclized at high temperatures in a solvent like diphenyl ether. google.com The resulting 6-bromoquinolin-4-one is a key intermediate. google.com This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), to yield the final 4-chloro product. google.com

To produce this compound via this route, one would theoretically start with an aniline already containing the C-2 halogen, such as 4-bromo-2-chloroaniline. The subsequent cyclization and chlorination steps would then install the remaining chloro group at the C-4 position and potentially the C-8 position, although controlling the position of the second chlorination would be a significant challenge.

While not typically a primary route to construct the haloquinoline skeleton itself, palladium-catalyzed cross-coupling reactions are indispensable for the further functionalization of compounds like this compound. rsc.org Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the selective formation of carbon-carbon bonds at the halogenated positions. researchgate.netnih.gov For example, 6-iodoquinoline (B82116) has been successfully used as a substrate in several palladium-catalyzed carbonylative coupling reactions. nih.gov Similarly, the bromine and chlorine atoms on the target molecule serve as synthetic handles. The differential reactivity of the C-Br versus C-Cl bonds under specific palladium-catalyzed conditions could allow for sequential, site-selective derivatization of the quinoline core. nih.gov This methodology is crucial for creating libraries of complex molecules for drug discovery and materials science. researchgate.net

Optimization of Synthetic Methodologies for this compound

Optimizing the synthesis of a polysubstituted heterocycle like this compound involves maximizing yield and purity while ensuring scalability and safety. Key areas of focus include controlling selectivity and implementing modern process monitoring technologies.

Achieving the correct arrangement of substituents (6-bromo, 4-chloro, 8-chloro) is the primary challenge in this synthesis. Regioselectivity in electrophilic substitution on the quinoline ring is dictated by the directing effects of the nitrogen atom and any existing substituents. The synthesis must be designed to control the precise placement of each halogen.

For instance, in a cyclization-based approach, the starting aniline (e.g., 4-bromo-2-chloroaniline) pre-defines the substitution pattern on the benzene (B151609) portion of the quinoline. The subsequent chlorination of the resulting 6-bromo-8-chloroquinolin-4-one intermediate must then selectively occur at the 4-position. This is generally a reliable transformation, as the conversion of a 4-quinolone to a 4-chloroquinoline using reagents like POCl₃ is a well-established and high-yielding reaction. google.com

If a direct halogenation approach is used on a pre-formed quinoline, the reaction conditions (solvent, temperature, catalyst) must be carefully tuned to favor the desired isomer over other potential products. google.com

Process Analytical Technology (PAT) provides tools for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comamericanpharmaceuticalreview.com The integration of PAT is essential for optimizing the synthesis of complex molecules.

For the synthesis of this compound, in-situ spectroscopic tools could be employed to monitor key reaction stages.

| PAT Tool | Application in Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption, intermediate formation, and product generation during cyclization or halogenation steps. | Precise endpoint determination, improved understanding of reaction kinetics, prevention of side-reaction formation. | americanpharmaceuticalreview.com |

| Online HPLC | Automated sampling and analysis to track the concentration of key species and impurities throughout the reaction. | Ensures consistent product quality, minimizes out-of-specification batches, provides data for process modeling. | americanpharmaceuticalreview.com |

| Redox Monitoring | Monitoring oxidation-reduction potential during reactions involving reagents like bromine to ensure precise control over stoichiometry. | Prevents over- or under-addition of reagents, improves safety and product purity by controlling excess reactants. | acs.org |

By using these PAT tools, chemists can gain a deeper understanding of the reaction, enabling the development of a robust and efficient process. mt.com For example, monitoring the chlorination of the quinolin-4-one intermediate with in-situ FTIR would allow for the precise determination of the reaction's completion, preventing the formation of impurities due to prolonged heating or excess reagents. americanpharmaceuticalreview.com This level of control is critical for ensuring the high purity required for subsequent applications of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the broader family of quinolines. researchgate.net Methodologies such as microwave-assisted synthesis and the use of solvent-free reaction conditions have been reported for other quinoline derivatives to reduce reaction times and energy consumption. nih.govsemanticscholar.orgnih.gov For instance, microwave irradiation has been effectively used in the synthesis of various bioactive quinoline analogues, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov

However, established synthetic routes for compounds structurally similar to this compound often employ traditional reagents and solvents that are not aligned with green chemistry principles. For example, the synthesis of the related 6-bromo-4-chloroquinoline involves the use of phosphorus oxychloride and solvents like toluene and diphenyl ether, often at high temperatures. google.compatsnap.comresearchgate.net While some methods are described as "environmental-friendly" due to high yields, a comprehensive green chemistry assessment would require analysis of factors like solvent toxicity, energy consumption, and waste generation, which is not provided. google.compatsnap.com

Due to the absence of specific research data on the application of green chemistry principles in the synthesis of this compound, a data table of detailed research findings on this topic cannot be generated at this time. Further research and publication in this specific area are needed to provide such information.

Chemical Reactivity and Derivatization Studies

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is inherently electron-deficient, particularly at the C2 and C4 positions, which facilitates nucleophilic aromatic substitution (SNAr) reactions. In 6-Bromo-4,8-dichloroquinoline, the chlorine atom at the C4 position is especially activated towards nucleophilic displacement.

Nucleophilic Substitution: A common nucleophilic substitution reaction involves the displacement of the C4-chloro group. For instance, in the synthesis of related compounds, 6-bromo-4-chloroquinoline (B1276899) is readily converted to 6-bromo-4-iodoquinoline by reaction with sodium iodide in acetonitrile. atlantis-press.comresearchgate.net This halogen exchange reaction, known as the Finkelstein reaction, proceeds efficiently, demonstrating the high reactivity of the C4 position towards nucleophiles. atlantis-press.comresearchgate.net This reactivity can be exploited with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups at this position. Studies on analogous chloroquinolines have shown that the C4 position is more susceptible to nucleophilic attack than other positions on the ring. mdpi.com

Electrophilic Substitution: Conversely, the electron-deficient nature of the quinoline ring, further deactivated by three halogen substituents, makes electrophilic aromatic substitution challenging. However, derivatization can be achieved through activation strategies. One such strategy is the nitration of the benzene (B151609) ring portion of the quinoline. For example, the nitration of 6-bromoquinoline can be performed to introduce a nitro group, which is a powerful electron-withdrawing group. researchgate.net This nitro group can, in turn, further activate the ring for subsequent nucleophilic substitution reactions, providing an indirect route to functionalization. researchgate.net

Cross-Coupling Reactions for Advanced Derivatization (e.g., Suzuki-Miyaura, Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to quinoline systems for advanced derivatization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org The differential reactivity of the carbon-halogen bonds in this compound (C-Br vs. C-Cl) allows for selective and sequential cross-coupling reactions. The general reactivity order for halides in Suzuki couplings is I > Br > OTf >> Cl. tcichemicals.com This hierarchy suggests that the C6-bromo position can be selectively functionalized with a boronic acid in the presence of the C4 and C8 chloro groups under carefully controlled conditions. This regioselectivity enables the introduction of an aryl or vinyl group at the C6 position while leaving the chloro substituents available for subsequent transformations. scispace.com

Amination Reactions: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Research on the related 6-bromo-2-chloroquinoline has demonstrated that selective amination at the C-Br bond is achievable in the presence of a C-Cl bond. nih.gov By optimizing reaction conditions, various cyclic amines can be coupled at the C6 position. nih.gov This selectivity is attributed to the greater reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle compared to the aryl chloride. Applying this principle to this compound, it is possible to selectively introduce an amino group at the C6 position. Further amination at the C4 and C8 positions would require more forcing reaction conditions. Studies on the amination of 4,8- and 4,7-dichloroquinolines have also provided insight into the relative reactivity of these positions, enabling the synthesis of mono- and di-aminated products. researchgate.net

Table 1: Potential Regioselective Cross-Coupling Reactions

| Position | Reaction Type | Reactivity | Potential Outcome |

|---|---|---|---|

| C6-Br | Suzuki-Miyaura | High | Selective C-C bond formation, preserving C-Cl bonds. |

| C6-Br | Buchwald-Hartwig Amination | High | Selective C-N bond formation, preserving C-Cl bonds. nih.gov |

| C4-Cl | Suzuki-Miyaura | Moderate | C-C bond formation, typically requires harsher conditions than C-Br. |

| C8-Cl | Suzuki-Miyaura | Low | Least reactive site for Suzuki coupling. |

| C4-Cl | Buchwald-Hartwig Amination | Moderate | C-N bond formation is possible. researchgate.net |

| C8-Cl | Buchwald-Hartwig Amination | Low | Less reactive than the C4 position towards amination. researchgate.net |

Oxidation and Reduction Reactions of the Quinoline Ring

Modification of the quinoline ring itself through oxidation or reduction provides another avenue for derivatization.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline-N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids. The N-oxidation of 6-bromoquinoline has been reported, yielding 6-bromoquinoline-1-oxide. researchgate.net The formation of the N-oxide has significant electronic consequences, as it increases the reactivity of the C2 and C4 positions towards both nucleophilic and certain electrophilic reagents. researchgate.net This activation strategy can be used to facilitate substitutions that are difficult to achieve on the parent quinoline.

Reduction: While specific studies on the reduction of this compound are not prevalent, the reduction of the quinoline core to a 1,2,3,4-tetrahydroquinoline is a well-established transformation. This reaction is typically performed via catalytic hydrogenation and results in the saturation of the heterocyclic ring. This conversion from a flat, aromatic system to a non-planar, aliphatic one dramatically alters the molecule's three-dimensional shape and properties, opening up new possibilities for creating structurally diverse derivatives.

Strategies for Functionalization of this compound

The effective use of this compound as a synthetic precursor relies on strategies that exploit the differential reactivity of its three halogen atoms. A key strategy is the sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.

The general order of reactivity for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is C-Br > C-Cl. tcichemicals.comnih.gov This allows for a stepwise approach:

Functionalization at C6: The C6-bromo position can be selectively targeted first under milder reaction conditions, leaving the two chloro groups untouched.

Functionalization at C4: Subsequently, the more reactive C4-chloro group can be targeted using more forcing conditions or different catalytic systems. The C4 position is also the most susceptible to SNAr reactions. atlantis-press.comresearchgate.net

Functionalization at C8: The C8-chloro group is the least reactive and would require the most stringent conditions for either cross-coupling or nucleophilic substitution.

This hierarchical reactivity allows for the synthesis of trisubstituted quinolines with three different functional groups introduced in a controlled manner, making this compound a valuable scaffold for building molecular complexity.

Synthesis of Novel Structurally Diverse Quinoline Derivatives utilizing this compound as a Precursor

The chemical reactivity of this compound makes it an excellent starting material for generating libraries of novel quinoline derivatives. The functionalization strategies described previously enable the synthesis of a wide array of complex molecules.

For example, a sequential cross-coupling approach can be employed. The initial Suzuki-Miyaura coupling at the C6 position with a specific arylboronic acid, followed by a second Suzuki-Miyaura coupling at the C4 position with a different boronic acid, can lead to the synthesis of 6,4-diaryl-8-chloroquinolines.

Alternatively, a combination of reaction types can be used. A nucleophilic substitution with an amine at the C4 position, followed by a palladium-catalyzed amination at the C6 position, would yield a 4,6-diamino-8-chloroquinoline derivative. These derivatives are important in medicinal chemistry and materials science. nih.govnih.gov The synthesis of various quinoline derivatives often relies on the strategic use of such halogenated precursors to build molecular diversity. iipseries.org

Table 2: Examples of Synthetic Pathways for Novel Quinoline Derivatives

| Step | Precursor | Reaction Type | Reagent Example | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Suzuki-Miyaura Coupling | Phenylboronic Acid | 6-Phenyl-4,8-dichloroquinoline |

| 2 | 6-Phenyl-4,8-dichloroquinoline | Nucleophilic Substitution | Morpholine | 4-Morpholino-6-phenyl-8-chloroquinoline |

| 1 | This compound | Nucleophilic Substitution | Sodium Iodide | 6-Bromo-4-iodo-8-chloroquinoline |

| 2 | 6-Bromo-4-iodo-8-chloroquinoline | Buchwald-Hartwig Amination | Aniline (B41778) | 6-Anilino-4-iodo-8-chloroquinoline |

| 1 | This compound | N-Oxidation | m-CPBA | This compound-1-oxide |

| 2 | This compound-1-oxide | Nucleophilic Substitution | Sodium Methoxide | 6-Bromo-4-methoxy-8-chloroquinoline-1-oxide |

Advanced Spectroscopic and Analytical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 6-Bromo-4,8-dichloroquinoline. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

Both ¹H and ¹³C NMR spectroscopy provide direct evidence for the specific arrangement of atoms and the positions of the halogen substituents on the quinoline (B57606) core.

In the ¹H NMR spectrum, the number of signals, their integration, and their splitting patterns are dictated by the substitution pattern. For this compound (C₉H₄BrCl₂N), four distinct signals are expected in the aromatic region. The protons on the quinoline ring system exhibit characteristic chemical shifts and coupling constants that allow for their precise assignment. For instance, the proton at the C2 position typically appears at a downfield chemical shift. The relative positions of the bromine and chlorine atoms significantly influence the electronic environment of the remaining protons, leading to predictable shifts that confirm the 6-bromo, 4-chloro, and 8-chloro substitution.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Nine distinct signals are expected, with the carbons bonded to the electronegative nitrogen and halogen atoms showing characteristic downfield shifts. The specific chemical shifts of C4, C6, and C8 are direct indicators of halogenation at these positions.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | ~8.6 - 8.8 | ~150 - 152 |

| C3 | ~7.6 - 7.8 | ~122 - 124 |

| C4 | - | ~144 - 146 |

| C5 | ~7.9 - 8.1 | ~126 - 128 |

| C6 | - | ~120 - 122 |

| C7 | ~7.7 - 7.9 | ~130 - 132 |

| C8 | - | ~133 - 135 |

| C4a | - | ~148 - 150 |

| C8a | - | ~124 - 126 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are employed to definitively establish the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as H2-H3 and H5-H7, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton.

Advanced Mass Spectrometry for Molecular Ion Validation and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecular ion. The measured mass must correspond to the calculated exact mass of the molecular formula C₉H₄BrCl₂N. A key confirmatory feature is the distinctive isotopic pattern created by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms produces a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing unequivocal validation of the elemental composition.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), reveals the stability of the molecule and provides further structural clues. The fragmentation of halogenated quinolines often proceeds through predictable pathways. researchgate.netrsc.org Common fragmentation patterns for this compound would likely involve:

Initial loss of a bromine radical (•Br) or a chlorine radical (•Cl).

Subsequent loss of a second halogen radical.

Elimination of neutral molecules such as hydrogen cyanide (HCN) or chloroacetylene from the heterocyclic ring. rsc.org

Cleavage of the quinoline ring system itself.

| Fragment Ion | Description |

|---|---|

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - Cl - HCN]⁺ | Loss of Cl followed by loss of hydrogen cyanide |

| [M - Br - Cl]⁺ | Loss of both a bromine and a chlorine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to show several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.gov

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the 1000-1300 cm⁻¹ and 750-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the aromatic rings. dergipark.org.tr

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region. C-Cl stretching modes are typically observed in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, generally between 500-650 cm⁻¹. dergipark.org.tr

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1650 |

| C-H In-Plane Bend | 1000 - 1300 |

| C-H Out-of-Plane Bend | 750 - 900 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is characterized by π → π* transitions within the aromatic quinoline system. asianpubs.org

The parent quinoline molecule displays several distinct absorption bands. The introduction of halogen atoms, which act as auxochromes, typically causes a bathochromic (red) shift in the absorption maxima due to their electronic effects on the aromatic system. asianpubs.org The UV-Vis spectrum would therefore provide information on the conjugated π-electron system and how it is perturbed by the chloro and bromo substituents. The spectrum is expected to show multiple absorption bands, reflecting the complex electronic structure of the substituted quinoline ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

While the combination of NMR and mass spectrometry can provide a conclusive solution-state structure, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional solid-state structure of a molecule.

An X-ray crystallographic analysis of this compound would yield precise data on:

Bond Lengths and Angles: The exact distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-Br) and the angles between them can be determined with very high precision.

Molecular Geometry: This technique would confirm the planarity of the quinoline ring system.

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice, providing insight into non-covalent interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the solid material.

Computational and Molecular Modeling Studies on this compound Remain Largely Unexplored

Following a comprehensive review of available scientific literature, it has been determined that detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not present in published research. Extensive searches for data pertaining to Density Functional Theory (DFT) calculations—including geometric optimization, electronic structure analysis, and spectroscopic predictions—as well as molecular docking simulations for this specific molecule, did not yield any relevant studies.

The requested detailed analyses, which form the basis of modern computational drug design and material science, appear to have not been conducted or publicly reported for this compound. This includes a lack of specific data on:

Geometric Optimization and Conformational Analysis: No studies were found that detailed the optimized molecular structure or conformational preferences of the compound.

Electronic Structure and Frontier Molecular Orbitals (FMO): Information on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the associated energy gap, which is crucial for understanding the molecule's electronic behavior, is unavailable.

Molecular Electrostatic Potential (MEP) Mapping: There are no published maps illustrating the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

Theoretical Spectroscopic Properties: Predictions of spectroscopic data (such as IR, Raman, or NMR) based on theoretical calculations have not been reported.

Chemical Reactivity Descriptors: Key indicators of reactivity, derived from conceptual DFT, have not been calculated for this compound.

Molecular Docking Simulations: No research detailing the interaction of this compound with specific biological targets, such as proteins or enzymes, could be located.

While computational studies are available for other quinoline derivatives, the strict focus on this compound precludes the inclusion of data from related but distinct molecules. Therefore, the construction of an article based on the specified outline is not possible at this time due to the absence of requisite scientific data for this particular compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. This prediction is crucial for understanding the potential mechanism of action of a compound. The process involves placing the ligand (e.g., a quinoline (B57606) derivative) into the binding site of a receptor and evaluating the interaction energy for different poses.

In studies of various quinoline derivatives, molecular docking has been successfully used to predict binding modes and affinities. For instance, docking studies on quinoline-3-carboxamides against DNA damage and response (DDR) kinases helped to highlight their selectivity towards the ATM kinase. mdpi.com Similarly, other research has used docking to investigate quinoline derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and acetylcholinesterase, which is relevant to Alzheimer's disease. nih.govnih.gov These studies typically reveal that the quinoline core can form key interactions, such as hydrogen bonds and π-stacking, within the active site of the target protein. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol), provides a quantitative estimate of how strongly a ligand may bind to its target, helping to prioritize compounds for further experimental testing.

Table 1: Illustrative Docking Scores of Quinoline Derivatives Against Various Protein Targets This table presents example data from studies on various quinoline compounds to illustrate typical binding energy values obtained through molecular docking. Specific data for 6-Bromo-4,8-dichloroquinoline is not available.

| Compound Class | Protein Target | Example Binding Energy (kcal/mol) | Reference Study |

| Quinoline Hydrazones | Enoyl Acyl Carrier Protein Reductase | -8.0 to -10.5 | researchgate.net |

| 6-Bromo quinazoline (B50416) derivative | Epidermal Growth Factor Receptor (EGFR) | -6.7 | nih.gov |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Not specified | mdpi.com |

| General Quinoline Derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | nih.gov |

Identification of Key Interacting Amino Acid Residues

A critical output of molecular docking and simulation studies is the identification of specific amino acid residues within the target protein that interact with the ligand. These interactions are fundamental to the stability and specificity of the ligand-protein complex. Common types of interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For the quinoline class of compounds, research has shown characteristic interaction patterns. For example, in a study of quinoline derivatives designed as SARS-CoV-2 protease inhibitors, docking revealed hydrogen bond formation with residues such as His41, His164, and Glu166, along with π-interactions with His41. nih.gov In another example involving a 6-bromo-quinazoline (a related heterocyclic structure), key hydrogen bonds were observed with important residues in the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov Identifying these interacting residues is vital as it can explain the basis of a compound's activity and guide the rational design of new derivatives with improved potency and selectivity. This knowledge allows chemists to modify the ligand's structure to enhance favorable interactions or eliminate unfavorable ones.

Table 2: Examples of Key Amino Acid Interactions for Quinoline-based Compounds This table provides examples of interacting residues identified in computational studies of various quinoline derivatives to illustrate the type of data generated. Data specific to this compound is not available.

| Compound/Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference Study |

| General Quinoline Derivatives | SARS-CoV-2 Mpro | His41, His164, Glu166, Gln189 | Hydrogen Bond | nih.gov |

| General Quinoline Derivatives | SARS-CoV-2 Mpro | His41 | π-interaction | nih.gov |

| 4,7-dichloroquinoline hybrid | P. falciparum NDH-2 | Not specified | Not specified | mdpi.com |

| 6-Bromo quinazoline derivative | EGFR | Not specified | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing crucial information on the stability of the complex, conformational changes, and the flexibility of both the ligand and the protein. mdpi.com

In the context of quinoline derivatives, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. mdpi.com Researchers typically run simulations for tens to hundreds of nanoseconds. Key analyses performed on the simulation trajectory include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

RMSD is calculated for the protein backbone and the ligand to assess structural stability. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in its pocket. mdpi.com

RMSF is calculated for individual amino acid residues to identify regions of flexibility. This analysis can show how the protein's flexibility changes upon ligand binding. nih.gov

Studies on quinoline-based inhibitors for targets like ATM kinase and SARS-CoV-2 protease have used MD simulations to confirm that the ligand-protein complexes are stable throughout the simulation period, lending confidence to the predicted binding mode. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (where applicable to the compound's derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like quinoline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. Statistical methods are then used to build a regression model that links these descriptors to the observed biological activity.

Several QSAR studies have been conducted on quinoline derivatives. For instance, 2D and 3D-QSAR models have been developed for quinolines active against Plasmodium falciparum, the parasite that causes malaria. nih.gov These models have highlighted the importance of certain structural features, such as the presence of halogen atoms or additional heterocyclic rings, for antimalarial activity. nih.gov Another study focused on developing QSAR models for quinoline derivatives that inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Such models are valuable tools for guiding the synthesis of new halogenated quinolines with potentially enhanced biological profiles.

Biological Activity and Mechanism of Action Studies in Vitro and in Silico Focus

Investigation of Antimicrobial Activity

Antibacterial Efficacy Studies Against Pathogenic Strains

No studies detailing the antibacterial efficacy of 6-Bromo-4,8-dichloroquinoline against pathogenic strains were identified.

Antifungal Efficacy Studies

There is no available research on the antifungal properties of this compound.

Antimalarial Potential and Related Mechanism Research

Specific investigations into the antimalarial potential and the associated mechanisms of action for this compound have not been reported in the searched literature.

Anticancer Activity Research

Inhibition of Cancer Cell Line Proliferation (In Vitro Assays)

No in vitro assay data on the inhibition of cancer cell line proliferation by this compound could be located.

Elucidation of Apoptosis Induction Mechanisms

There are no available studies that elucidate the mechanisms of apoptosis induction by this compound.

Targeting Specific Oncogenic Proteins (e.g., Kinases, DT-Diaphorase Enzyme, KRAS)

The therapeutic potential of quinoline (B57606) derivatives often stems from their ability to interact with specific proteins that are critical for the growth and survival of cancer cells.

Kinases: Kinases are a major class of oncogenic proteins targeted by various inhibitors. Research into quinazoline (B50416) derivatives, which are structurally related to quinolines, has shown that halogenation plays a key role in their inhibitory activity. For instance, studies on 4-arylamino-quinazoline derivatives as potential inhibitors for the Epidermal Growth Factor Receptor (EGFR) have demonstrated that substitutions with bulky halogen atoms can significantly increase activity. A 3,4-disubstitution pattern on the aniline (B41778) moiety was found to enhance activity against EGFR. mdpi.com Specifically, the presence of a 3-chloro substitution on an aniline ring attached to the quinazoline core was found in derivatives with potent EGFR inhibitory activity. mdpi.com

DT-Diaphorase Enzyme (NQO1): While 5,8-quinolinedione (B78156) derivatives are known to be activated by the DT-diaphorase (NQO1) enzyme, leading to the formation of reactive oxygen species and subsequent DNA damage, specific studies detailing the interaction of this compound with this enzyme are not prominent in the available literature. nih.gov The activity of quinolinediones in this context is highly dependent on the substituents at the C-2, C-6, and C-7 positions. nih.gov

KRAS: The KRAS protein is a key signaling molecule and a frequently mutated oncoprotein in human cancers. Direct inhibition of KRAS has been a long-standing challenge in oncology. While significant progress has been made in developing inhibitors for specific KRAS mutations (e.g., G12C), the scientific literature does not currently provide specific evidence of this compound or its close derivatives being investigated as direct KRAS inhibitors.

Enzyme Inhibition and Modulation Studies

The interaction of halogenated quinolines with various enzyme systems is a key aspect of their biological profile.

Cytochrome P450 (CYP450) enzymes are central to drug metabolism. The metabolism of the basic quinoline structure is known to involve several CYP isoforms. For example, CYP2A6 is the principal enzyme responsible for forming quinoline-1-oxide in human liver microsomes, while CYP2E1 is primarily involved in producing 3-hydroxyquinoline. nih.gov

The presence of halogens on a molecule can significantly influence its interaction with CYP enzymes. Halogen-π interactions, which are non-covalent bonds between a halogen atom and the π-system of an aromatic amino acid residue (like phenylalanine), can facilitate the orientation of ligands within the active site of CYP enzymes. mdpi.com This has been observed in structures of CYP2B6, where multiple phenylalanine residues in the active site can interact with halogenated substrates. mdpi.com While these principles are established, specific metabolism studies detailing the interaction of this compound with CYP450 enzymes have not been extensively reported. However, in silico studies on related 7-chloroquinoline (B30040) derivatives predicted that they may inhibit several CYP isoforms, including CYP3A4, CYP1A2, CYP2C19, and CYP2C9, which could lead to drug-drug interactions. rsc.org

As mentioned, halogenated quinoline and quinazoline scaffolds are prominent in kinase inhibitor research. In the pursuit of EGFR inhibitors, a series of 4-arylamino-quinazoline derivatives were synthesized where halogen substitutions were critical for potency. The data below illustrates how different substitutions on the quinazoline core affect inhibitory activity against EGFR.

| Compound | Core Structure | Substitution on Aniline Moiety | Target Kinase | IC₅₀ (nM) |

|---|---|---|---|---|

| Analog 1 | Quinazoline | 3-chloro-4-(pyridin-2-ylmethoxy) | EGFR | Conserved Activity |

| Analog 2 | Quinazoline | 3,4-dichloro | EGFR | 5.9 |

| Analog 3 | Quinazoline | Unsubstituted | EGFR | >10,000 |

| Gefitinib (Reference) | Quinazoline | 3-chloro-4-fluoro | EGFR | 38.9 |

This table is based on data for quinazoline derivatives, which are structurally similar to quinolines, to illustrate the impact of halogenation on kinase inhibition. Data sourced from mdpi.com.

The replacement of less bulky groups with heavier and more lipophilic halogen atoms, such as chlorine, on the aniline ring attached at position 4 of the quinazoline scaffold, generally leads to a significant increase in EGFR inhibitory activity. mdpi.com

Beyond kinases, halogenated quinoline derivatives have been investigated as inhibitors of other enzymes. Recent studies have explored their potential to inhibit Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes that are important targets in the treatment of neurodegenerative diseases like Parkinson's. Two synthesized derivatives, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, were evaluated for their inhibitory potential against these enzymes. unimi.it Such research indicates that the halogenated quinoline scaffold can be adapted to target a variety of enzymes beyond the oncology space. unimi.it

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR investigations have identified key structural features that determine their potency and selectivity.

For a series of 4-aminoquinolines designed as α2C-adrenoceptor antagonists, a critical finding was the absolute requirement for a substituent at the 3-position of the quinoline ring. semanticscholar.org This highlights that activity is not solely dependent on the core structure but is highly sensitive to the substitution pattern. Modifications at this position can stereospecifically enhance affinity and potency for the target receptor. semanticscholar.org

The type, number, and position of halogen atoms on the quinoline ring have a profound impact on biological activity. The introduction of chlorine, for example, can improve electronic properties like lipophilicity, which is crucial for drug development.

In the context of anticancer activity, the synergistic effect of multiple halogen substitutions has been observed. Studies on highly brominated quinolines revealed that specific functionalization patterns are essential for enhancing biological effects. For example, compound 17 (6,8-dibromo-5-nitroquinoline) showed potent inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive. rsc.org This demonstrates that the combination of bromo and nitro substitutions on the quinoline scaffold synergistically enhances anticancer potency. rsc.org

The table below summarizes the antiproliferative activity of various brominated quinoline derivatives, illustrating the impact of the substitution pattern.

| Compound | Substitutions on Quinoline Ring | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 6,8-dibromoquinoline | 6-Br, 8-Br | C6, HT29, HeLa | No Activity |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | HT29 | 26.2 |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | HeLa | 24.1 |

| 5-FU (Reference Drug) | - | HT29, HeLa, C6 | 240.8 - 258.3 |

This table presents data on brominated quinoline derivatives to demonstrate the influence of the halogenation and substitution pattern on anticancer activity. Data sourced from rsc.org.

These findings underscore that the specific arrangement of halogens, such as the bromo and chloro groups in this compound, in combination with other substituents, is a critical determinant of the compound's potential biological activity.

Impact of Substituent Modifications on Target Binding and Efficacy

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Halogen atoms, such as bromine and chlorine, are particularly significant due to their ability to alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Structure-activity relationship (SAR) studies on various classes of quinoline derivatives have consistently demonstrated that halogenation can enhance biological potency. For instance, in the context of anticancer agents, the introduction of chlorine at position 7 of a kynurenic acid (a quinoline derivative) backbone resulted in a 70-fold increase in potency as a glycine (B1666218) antagonist, and the further addition of iodine at position 5 led to a 1000-fold increase in potency. This highlights the favorable electronic effects and interactions that halogen atoms can introduce at the receptor site.

Halogen atoms can participate in various non-covalent interactions, including hydrophobic interactions and polar interactions. They can also indirectly influence the polarity of adjacent atoms and conjugated systems within the molecule. In the case of this compound, the presence of three halogen atoms at distinct positions suggests a complex interplay of these effects. The chlorine atom at position 4, for example, is a common feature in many biologically active quinolines, including the well-known antimalarial drug chloroquine.

The specific positioning of the bromo and chloro groups on the this compound ring is expected to create a unique electronic distribution and three-dimensional shape that dictates its binding affinity and selectivity for specific biological targets. For example, in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, it was found that meta-substitution with halogen atoms on the anilino ring of a 4-anilinoquinazoline (B1210976) (a related heterocyclic system) led to potent compounds due to favorable steric interactions within a hydrophobic pocket of the ATP-binding domain.

The following table summarizes the general impact of halogen substitutions on the biological activity of quinoline derivatives based on findings from various studies.

| Substituent Position | Type of Halogen | Observed Impact on Biological Activity | Reference |

| Position 6 | Fluorine, Chlorine | Enhanced antibacterial activity. | |

| Position 7 | Chlorine, Iodine | Significantly increased potency in glycine antagonists. | |

| General | Halogens | Can be involved in hydrophobic or polar interactions, and can alter the polarity of the molecule. | |

| Position 2 | Alkylation/Amination of Halogenated Quinolines | Significant impact on antibacterial and antibiofilm activities. |

It is important to note that while these general trends are informative, the precise biological effect of the 6-bromo and 4,8-dichloro substitution pattern would require specific in vitro and in silico studies on this compound itself.

Application as Biochemical Probes for Investigating Cellular Mechanisms

Quinoline derivatives are not only investigated for their therapeutic potential but also for their utility as biochemical probes to study cellular processes. Their inherent fluorescence and sensitivity to the local environment make them attractive candidates for the development of molecular sensors.

The design of quinoline-based probes often involves incorporating functional groups that can interact with specific analytes or cellular components, leading to a detectable change in their optical properties, such as fluorescence intensity or wavelength. For instance, a quinoline derivative functionalized with a hydrazine (B178648) group has been developed as a fluorescent probe for the detection of formaldehyde (B43269) in near-total aqueous media.

Given the structural features of this compound, it could potentially be functionalized to serve as a core scaffold for various biochemical probes. The halogen atoms, particularly the chlorine at position 4, can be sites for further chemical modification to introduce reactive groups or recognition elements. The aromatic nature of the quinoline ring system provides the basis for fluorescence, which can be modulated by the substituents.

The development of quinoline-based molecular probes has been explored for various applications, including:

pH Sensing: The fluorescence of certain quinoline derivatives can be sensitive to changes in pH, allowing them to be used as probes to monitor pH in different cellular compartments.

Metal Ion Detection: The nitrogen atom in the quinoline ring and other potential chelating groups can bind to metal ions, leading to changes in fluorescence that can be used for their detection.

Bioimaging: Quinoline-based probes with suitable photophysical properties can be used for imaging of cells and tissues.

The following table provides examples of how quinoline derivatives have been utilized as biochemical probes.

| Probe Application | Quinoline Derivative Feature | Mechanism of Action | Reference |

| Formaldehyde Detection | Hydrazine functional group on a quinoline scaffold | Reaction with formaldehyde leads to a change in fluorescence. | |

| Molecular Diagnostics | Raman-Chiral-Fluorescent activity | Designed with biocompatibility and strong aromaticity for optical detection. |

While this compound has not been explicitly reported as a biochemical probe, its halogenated structure provides a versatile platform for the rational design of such tools for cellular and biochemical investigations. Further research would be needed to explore its potential in this area.

Applications in Advanced Materials Research

Development of Organic Semiconductors

There is no specific research data available to detail the development of organic semiconductors using 6-Bromo-4,8-dichloroquinoline.

Investigation of Tailored Material Characteristics

There is no specific research data available to detail the investigation of tailored material characteristics of derivatives of this compound.

Future Research Directions and Perspectives

Advancements in Stereoselective Synthesis of 6-Bromo-4,8-dichloroquinoline and its Derivatives

The development of stereoselective synthetic methods is paramount for producing enantiomerically pure compounds, which is often crucial for their therapeutic efficacy and safety. Future research in the synthesis of this compound and its derivatives is expected to focus on asymmetric catalysis to control the stereochemistry of newly introduced functional groups.

Key Future Research Areas in Stereoselective Synthesis:

Asymmetric Catalysis: The use of chiral ligands in transition metal-catalyzed reactions can facilitate the enantioselective synthesis of derivatives. nih.govnih.gov For instance, chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be employed in cross-coupling reactions to introduce chiral substituents at the chloro- or bromo-positions.

Organocatalysis: Chiral small organic molecules can be used to catalyze stereoselective transformations, offering a metal-free alternative. This approach could be particularly useful for the asymmetric functionalization of side chains attached to the quinoline (B57606) core.

Photoredox Catalysis: The combination of photoredox catalysis with chiral catalysts, such as chiral phosphoric acids, presents a powerful tool for stereoselective radical reactions. mdpi.com This methodology could be explored for the enantioselective alkylation or arylation of the quinoline nucleus.

Multicomponent Reactions (MCRs): Designing novel stereoselective MCRs would enable the efficient one-pot synthesis of complex and structurally diverse chiral derivatives of this compound. wikipedia.org

Exploration of Novel Biological Targets and Therapeutic Pathways

Halogenated quinolines have demonstrated a broad spectrum of biological activities, including anticancer and antiviral properties. The specific halogenation pattern of this compound may confer unique interactions with biological targets, opening avenues for new therapeutic applications.

Potential Biological Targets and Therapeutic Pathways:

Anticancer Activity: Substituted quinolines are known to exhibit anticancer effects through various mechanisms such as inhibition of protein kinases (e.g., EGFR, HER-2), induction of apoptosis, and cell cycle arrest. scienceopen.comufrj.br Future studies should investigate the potential of this compound derivatives as inhibitors of novel cancer-related targets. The presence of multiple halogen atoms could enhance binding affinity and selectivity towards specific enzyme active sites.

Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents against a range of viruses, including coronaviruses and Zika virus, often by interfering with viral entry or replication. jneonatalsurg.comnih.gov Research into the antiviral potential of this compound could lead to the development of new broad-spectrum antiviral drugs.

Neurodegenerative Diseases: Some quinoline derivatives have been explored for their neuroprotective effects. Future research could investigate the potential of this compound analogues in modulating pathways implicated in neurodegenerative disorders.

Anti-inflammatory and Immunomodulatory Effects: The quinoline scaffold is present in compounds with anti-inflammatory properties. Exploration of the immunomodulatory effects of this compound could uncover new therapeutic strategies for inflammatory diseases.

Integration of Advanced Computational Methodologies for Predictive Research

Computational chemistry plays a crucial role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological testing. The integration of advanced computational methodologies will be essential for accelerating the research and development of this compound derivatives.

Key Computational Approaches for Future Research:

Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound derivatives with various biological targets, helping to identify the most promising candidates for synthesis and testing. ctppc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This can be used to predict the activity of newly designed derivatives and to identify the key structural features responsible for their potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of the interactions and helping to assess the stability of the binding. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of this compound and its derivatives, which can influence their reactivity and biological activity.

Design and Synthesis of Next-Generation Functionalized Derivatives

The future of research on this compound lies in the design and synthesis of novel functionalized derivatives with improved potency, selectivity, and pharmacokinetic properties. The reactive chloro and bromo substituents provide handles for a wide range of chemical modifications.

Strategies for Designing Next-Generation Derivatives:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-4,8-dichloroquinoline, and how are yields maximized?

- Methodology : The synthesis typically involves halogenation of quinoline precursors. For example, bromination at position 6 and chlorination at positions 4 and 8 can be achieved using selective reagents like NBS (N-bromosuccinimide) or PCl₅ in anhydrous conditions. Multi-step protocols may include:

- Step 1 : Bromination of 4-chloroquinoline using Br₂ in acetic acid under reflux.

- Step 2 : Further chlorination at position 8 via radical-initiated reactions with Cl₂ gas or SO₂Cl₂.

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

- Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, DMF | 80°C, 12h | 65% |

| Chlorination | SO₂Cl₂, AlCl₃ | RT, 6h | 72% |

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons near bromine (δ 7.8–8.2 ppm) and chlorine (δ 7.5–7.7 ppm) show distinct splitting patterns .

- Mass Spectrometry : ESI-MS confirms molecular weight (242.5 g/mol) via [M+H]+ peaks at m/z 243.4 (Br⁷⁹) and 245.4 (Br⁸¹) .

- Key Spectral Data :

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C-6 (Br) | - | 128.5 |

| C-4 (Cl) | - | 132.1 |

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The bromine atom at position 6 is highly reactive in Suzuki-Miyaura couplings. For example:

- Suzuki Reaction : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C for 24h .

- Sonogashira Coupling : Terminal alkynes (e.g., ethynylbenzene) react under Pd/Cu catalysis in DMF at 60°C .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data for halogenated quinolines, such as overlapping peaks in NMR?

- Methodology :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to distinguish overlapping aromatic signals. For example, HSQC correlates ¹H-¹³C couplings to assign C-6 (Br) and C-8 (Cl) unambiguously .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Q. What strategies mitigate steric and electronic effects during substitution reactions of this compound?

- Methodology :

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control regioselectivity in further functionalization .

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation (e.g., 30 minutes vs. 12 hours for amination) .

- Case Study :

| Reaction | Challenge | Solution |

|---|---|---|

| Amination at C-2 | Steric hindrance from Cl at C-4 | Use bulkier Pd catalysts (e.g., XPhos) |

Q. How is computational modeling applied to predict reaction pathways for this compound derivatives?

- Methodology :

- DFT Calculations : Optimize transition states for cross-coupling reactions. For example, calculate activation energies for Suzuki couplings to prioritize aryl boronic acids with electron-withdrawing groups .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .

- Data Output :

| Parameter | Value |

|---|---|

| ΔG‡ (Suzuki) | 25.3 kcal/mol |

| Solvent Polarity Index (THF) | 4.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.